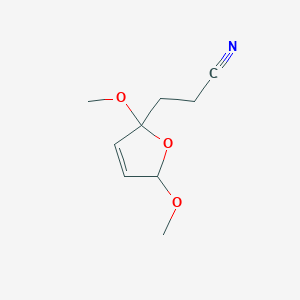

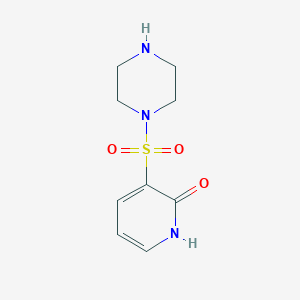

3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-ジメトキシ-2,5-ジヒドロフラン-2-イル)プロパンニトリルは、分子式C9H13NO3、分子量183.2 g/molの有機化合物です ヘテロ環状有機化合物であるフランの誘導体であり、ニトリル基とエーテル基の両方を含んでいます。

準備方法

3-(2,5-ジメトキシ-2,5-ジヒドロフラン-2-イル)プロパンニトリルの合成は、いくつかの合成経路によって達成できます。 一般的な方法の1つは、2,5-ジメトキシ-2,5-ジヒドロフランと適切なニトリル前駆体を制御された条件下で反応させることです 。反応は通常、触媒と特定の反応条件(温度や圧力など)の使用を必要とし、目的の生成物が高い純度と収率で得られるようにします。

この化合物の工業的生産方法は、同様の反応条件を使用する大規模合成を含み、効率と費用対効果のために最適化されています。連続フロー反応器と高度な精製技術の使用は、高い生産速度と一貫した製品品質を達成するのに役立ちます。

化学反応の分析

3-(2,5-ジメトキシ-2,5-ジヒドロフラン-2-イル)プロパンニトリルは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります .

酸化: この化合物は、反応条件に応じて、対応するカルボン酸またはアルデヒドを形成するように酸化できます。

還元: ニトリル基の還元により、第一アミンが生成できます。

置換: エーテル基は、求核置換反応を受けて、さまざまな誘導体を形成できます。

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件に依存します。

科学研究における用途

3-(2,5-ジメトキシ-2,5-ジヒドロフラン-2-イル)プロパンニトリルは、科学研究にいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素触媒反応の研究に使用され、ニトリル基とエーテル基を含む生体経路を調査するためのプローブとして使用されます。

医学: 医薬品中間体としての可能性に関する研究が進行中で、生物学的標的との相互作用能力と潜在的な治療効果に焦点を当てています.

科学的研究の応用

3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile has several applications in scientific research:

作用機序

3-(2,5-ジメトキシ-2,5-ジヒドロフラン-2-イル)プロパンニトリルの作用機序には、特定の分子標的と経路との相互作用が含まれます。 ニトリル基は求核剤として作用し、さまざまな化学反応に関与できますが、エーテル基は化合物の反応性と安定性に影響を与える可能性があります 。この化合物のユニークな構造により、酵素やその他の生体分子と相互作用することができ、さまざまな生物学的効果をもたらす可能性があります。

類似化合物の比較

3-(2,5-ジメトキシ-2,5-ジヒドロフラン-2-イル)プロパンニトリルは、次のような他の類似化合物と比較できます。

2,5-ジメトキシ-2,5-ジヒドロフラン: この化合物は、フラン環とエーテル基を共有しますが、ニトリル基がありません。そのため、特定の化学反応では反応性が低くなります.

2,3-ジヒドロ-5-メチルフラン: この化合物は、同様のフラン環構造を持っていますが、置換パターンが異なり、化学的性質と反応性に影響を与えます.

3-(2,5-ジメトキシ-2,5-ジヒドロフラン-2-イル)プロパンニトリルにおけるニトリル基の存在により、この化合物はユニークになり、これらの類似化合物と比較して追加の反応性を提供します。

類似化合物との比較

3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile can be compared with other similar compounds, such as:

2,5-Dimethoxy-2,5-dihydrofuran: This compound shares the furan ring and ether groups but lacks the nitrile group, making it less reactive in certain chemical reactions.

2,3-Dihydro-5-methylfuran: This compound has a similar furan ring structure but differs in the substitution pattern, affecting its chemical properties and reactivity.

The presence of the nitrile group in this compound makes it unique and provides additional reactivity compared to these similar compounds.

特性

分子式 |

C9H13NO3 |

|---|---|

分子量 |

183.20 g/mol |

IUPAC名 |

3-(2,5-dimethoxy-2H-furan-5-yl)propanenitrile |

InChI |

InChI=1S/C9H13NO3/c1-11-8-4-6-9(12-2,13-8)5-3-7-10/h4,6,8H,3,5H2,1-2H3 |

InChIキー |

DUNBNGUSJQRFAN-UHFFFAOYSA-N |

正規SMILES |

COC1C=CC(O1)(CCC#N)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)

![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)

![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)